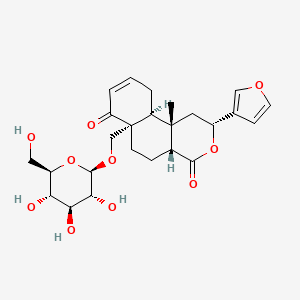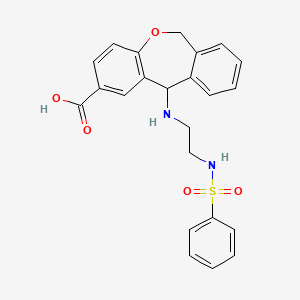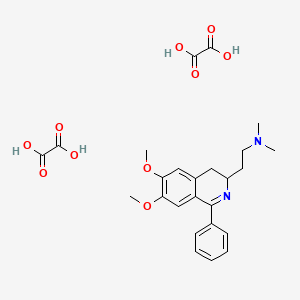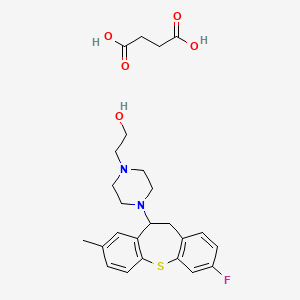
4-(10,11-Dihydro-3-fluoro-8-methyldibenzo(b,f)thiepin-10-yl)-1-piperazineethanol succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(10,11-ジヒドロ-3-フルオロ-8-メチルジベンゾ(b,f)チエピン-10-イル)-1-ピペラジンエタノールスクシネートは、ジベンゾチエピン誘導体のクラスに属する複雑な有機化合物です。これらの化合物は、多様な薬理学的活性で知られており、潜在的な治療用途のために頻繁に研究されています。
準備方法
合成経路と反応条件
4-(10,11-ジヒドロ-3-フルオロ-8-メチルジベンゾ(b,f)チエピン-10-イル)-1-ピペラジンエタノールスクシネートの合成は、通常、複数段階の有機反応を伴います。出発物質は通常、市販されているか、既知の手順によって合成できます。重要な手順には、次のものが含まれる可能性があります。
ジベンゾチエピンコアの形成: これは、適切な前駆体を含む環化反応によって達成できます。
フッ素原子の導入: この手順には、N-フルオロベンゼンスルホンイミド(NFSI)やセレクフルオライドなどの試薬を使用したフッ素化反応が含まれる可能性があります。
ピペラジン部分の付加: これは、求核置換反応によって行うことができます。
スクシネート塩の形成: 最終的な化合物は、通常、そのスクシネート塩形に変換されて、その溶解性と安定性を高めます。
工業生産方法
この化合物の工業生産方法では、収率を向上させ、コストを削減するために、合成経路の最適化が行われる可能性があります。これには、連続フローリアクターの使用、反応条件の高スループットスクリーニング、効率的な精製技術の開発が含まれる可能性があります。
化学反応の分析
反応の種類
4-(10,11-ジヒドロ-3-フルオロ-8-メチルジベンゾ(b,f)チエピン-10-イル)-1-ピペラジンエタノールスクシネートは、次のものを含むさまざまな化学反応を受けることができます。
酸化: 過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用します。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用します。
置換: 存在する官能基に応じて、求核置換反応または求電子置換反応。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: アミンやチオールなどの求核剤、ハロアルカンなどの求電子剤。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりケトンやカルボン酸が生成される可能性があり、還元によりアルコールやアミンが生成される可能性があります。
科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のための構成ブロックとして使用できます。そのユニークな構造により、新しい化学反応とメカニズムを探求することができます。
生物学
生物学的研究では、この化合物は、タンパク質や核酸などの生体高分子との潜在的な相互作用について研究される可能性があります。これは、その結合親和性と特異性を調査するためのアッセイで使用できます。
医学
医学において、4-(10,11-ジヒドロ-3-フルオロ-8-メチルジベンゾ(b,f)チエピン-10-イル)-1-ピペラジンエタノールスクシネートは、その治療の可能性について調査される可能性があります。これは、さまざまな生体経路への影響と、薬剤候補としての可能性について調査できます。
産業
産業において、この化合物は、新しい材料の開発や、他の貴重な化合物の合成における中間体として使用される可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can be used in assays to investigate its binding affinity and specificity.
Medicine
In medicine, 4-(10,11-Dihydro-3-fluoro-8-methyldibenzo(b,f)thiepin-10-yl)-1-piperazineethanol succinate may be explored for its therapeutic potential. It could be investigated for its effects on various biological pathways and its potential as a drug candidate.
Industry
In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
4-(10,11-ジヒドロ-3-フルオロ-8-メチルジベンゾ(b,f)チエピン-10-イル)-1-ピペラジンエタノールスクシネートの作用機序は、分子標的との特定の相互作用によって異なります。これらの標的には、酵素、受容体、その他のタンパク質が含まれる可能性があります。この化合物は、これらの標的に結合してその活性を調節することで効果を発揮し、細胞プロセスと経路の変化につながります。
類似の化合物との比較
類似の化合物
ジベンゾチエピン誘導体: 同様のコア構造を持つが、置換基が異なる化合物。
ピペラジン誘導体: ピペラジン部分を有するが、コア構造が異なる化合物。
フッ素化化合物: 異なる位置にフッ素原子を持つ化合物。
ユニークさ
4-(10,11-ジヒドロ-3-フルオロ-8-メチルジベンゾ(b,f)チエピン-10-イル)-1-ピペラジンエタノールスクシネートは、ジベンゾチエピンコア、フッ素原子、ピペラジン部分を含む、構造的特徴の特定の組み合わせによりユニークです。
類似化合物との比較
Similar Compounds
Dibenzothiepin derivatives: Compounds with similar core structures but different substituents.
Piperazine derivatives: Compounds with the piperazine moiety but different core structures.
Fluorinated compounds: Compounds with fluorine atoms in different positions.
Uniqueness
4-(10,11-Dihydro-3-fluoro-8-methyldibenzo(b,f)thiepin-10-yl)-1-piperazineethanol succinate is unique due to its specific combination of structural features, including the dibenzothiepin core, the fluorine atom, and the piperazine moiety
特性
CAS番号 |
95539-26-7 |
|---|---|
分子式 |
C25H31FN2O5S |
分子量 |
490.6 g/mol |
IUPAC名 |
butanedioic acid;2-[4-(9-fluoro-3-methyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C21H25FN2OS.C4H6O4/c1-15-2-5-20-18(12-15)19(24-8-6-23(7-9-24)10-11-25)13-16-3-4-17(22)14-21(16)26-20;5-3(6)1-2-4(7)8/h2-5,12,14,19,25H,6-11,13H2,1H3;1-2H2,(H,5,6)(H,7,8) |
InChIキー |
PKGOJKHMAJVPNA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)CCO)C=CC(=C3)F.C(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


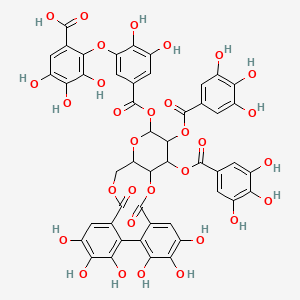

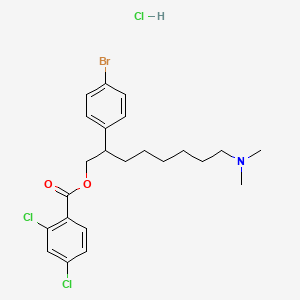
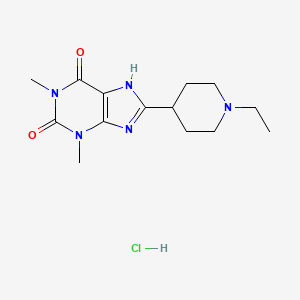





![N'-ethyl-N'-[3-[(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)amino]propyl]propane-1,3-diamine](/img/structure/B12760132.png)
